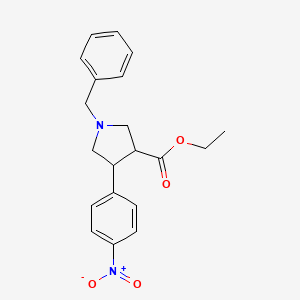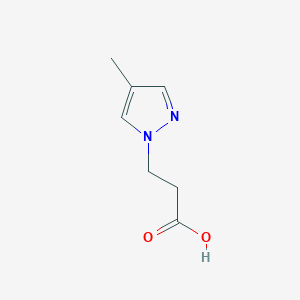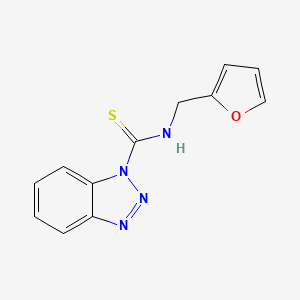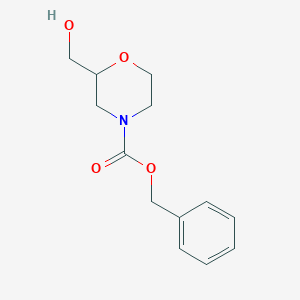
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C20H22N2O4 . It has an average mass of 354.400 Da and a monoisotopic mass of 354.157959 Da .
Molecular Structure Analysis
The systematic name for this compound is Ethyl 1-benzyl-4-(4-nitrophenyl)-3-pyrrolidinecarboxylate . The SMILES representation isCCOC(=O)C1CN(CC1c2ccc(cc2)N+[O-])Cc3ccccc3 . Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 480.2±45.0 °C at 760 mmHg, and a flash point of 244.2±28.7 °C . It has 6 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds . Its polar surface area is 75 Å^2 .Applications De Recherche Scientifique
Synthesis and Characterization
Enantioselective Michael Reactions : Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate is utilized in enantioselective Michael reactions. This process involves the reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to (Z)-adducts with good to excellent diastereoselectivity. This synthesis is significant for producing various pyrrolines and pyrrolidines (Revial et al., 2000).
Antibacterial Activity : Derivatives of ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate have been synthesized and tested for antibacterial activity. Certain diarylpyrroles, derived from similar compounds, show promising in vitro antimicrobial properties, highlighting the compound's potential in developing new antibacterial agents (Filacchioni et al., 1983).
Chiral Synthesis : The compound is involved in the asymmetric synthesis of related chiral compounds. For instance, the asymmetric synthesis of chiral dihydropyridines using related materials demonstrates its utility in producing optically active pharmaceutical intermediates (Chen Si-haia, 2011).
Coordination Chemistry : Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate-related compounds have been used in the study of coordination chemistry, particularly in synthesizing diiron(II) complexes. These complexes are analogues of the diiron(II) center in enzymes like methane monooxygenase, indicating its application in bioinorganic chemistry (Carson & Lippard, 2006).
Synthetic Organic Chemistry : The compound is also significant in synthetic organic chemistry. For example, it has been used in the synthesis of new ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, demonstrating its versatility in synthesizing diverse organic structures (Hu Ying-he, 2006).
Crystal Structure Analysis : Investigations into the crystal structure of compounds similar to ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate have provided insights into molecular arrangements and intermolecular interactions. This research is crucial for understanding the physical and chemical properties of these compounds (Pedroso et al., 2020).
Safety and Hazards
Orientations Futures
The pyrrolidine ring is a versatile scaffold in drug discovery, used widely to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests that Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate and its derivatives could have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-26-20(23)19-14-21(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)22(24)25/h3-11,18-19H,2,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBIEGHCJQYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399964 | |
| Record name | Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |
CAS RN |
306305-35-1 | |
| Record name | Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)









![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)
